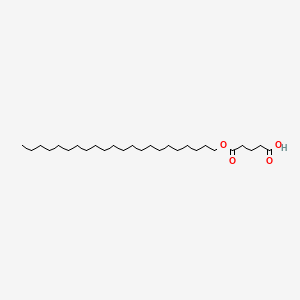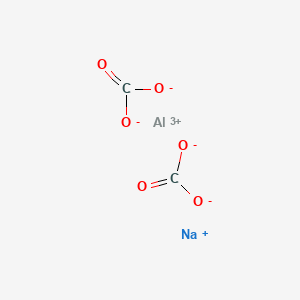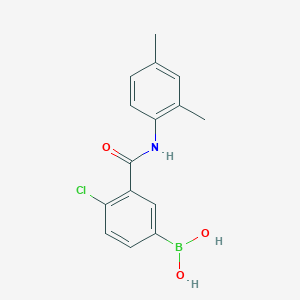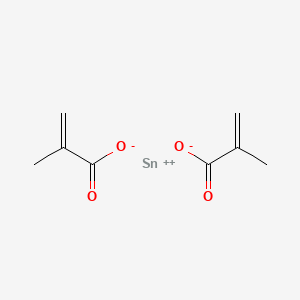
Tin(2+) methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tin(2+) methacrylate can be synthesized through the reaction of tin(II) chloride with methacrylic acid. The reaction typically involves dissolving tin(II) chloride in an appropriate solvent, such as ethanol, and then adding methacrylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield of the compound. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Tin(2+) methacrylate undergoes various chemical reactions, including:
Polymerization: this compound can participate in radical polymerization reactions to form polymers. This is particularly useful in the production of methacrylate-based polymers.
Coordination Reactions: The tin(II) center can coordinate with other ligands, leading to the formation of complex structures.
Common Reagents and Conditions
Radical Polymerization: This reaction typically requires initiators such as azobisisobutyronitrile (AIBN) and is carried out under inert conditions to prevent unwanted side reactions.
Coordination Reactions: These reactions often involve the use of ligands such as phosphines or amines, and are conducted in solvents like dichloromethane or toluene.
Major Products
Polymers: The primary product of the polymerization reaction is a polymer with methacrylate units.
Complexes: Coordination reactions yield various tin(II) complexes, depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tin(2+) methacrylate is used as a precursor for the synthesis of methacrylate-based polymers. These polymers have applications in coatings, adhesives, and sealants due to their excellent mechanical properties and chemical resistance.
Biology and Medicine
This compound has potential applications in biomedical research, particularly in the development of biocompatible materials. Its ability to form polymers makes it suitable for creating scaffolds for tissue engineering and drug delivery systems.
Industry
In the industrial sector, this compound is used in the production of high-performance materials. Its polymers are employed in the manufacture of optical devices, electronics, and automotive components due to their durability and stability.
Wirkmechanismus
The mechanism by which tin(2+) methacrylate exerts its effects is primarily through its ability to participate in polymerization reactions. The tin(II) center can initiate radical polymerization, leading to the formation of long polymer chains. Additionally, the coordination chemistry of tin(II) allows it to form stable complexes with various ligands, enhancing its versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tin(IV) methacrylate: This compound has a higher oxidation state of tin and exhibits different reactivity and coordination behavior compared to tin(2+) methacrylate.
Copper(II) methacrylate: Copper(II) methacrylate forms complexes with methacrylate ligands and has applications in catalysis and materials science.
Zinc(II) methacrylate: Zinc(II) methacrylate is another similar compound used in polymer chemistry and has distinct properties due to the different metal center.
Uniqueness
This compound is unique due to its specific coordination chemistry and ability to participate in radical polymerization reactions. Its tin(II) center provides distinct reactivity compared to other metal methacrylates, making it valuable in specialized applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
76148-13-5 |
|---|---|
Molekularformel |
C8H10O4Sn |
Molekulargewicht |
288.87 g/mol |
IUPAC-Name |
2-methylprop-2-enoate;tin(2+) |
InChI |
InChI=1S/2C4H6O2.Sn/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 |
InChI-Schlüssel |
MBSDEGCNBZHTNW-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Sn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
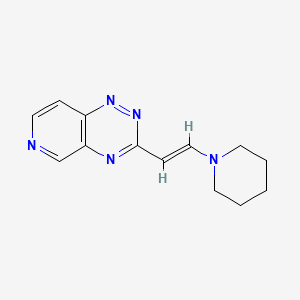

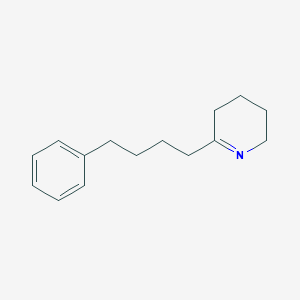


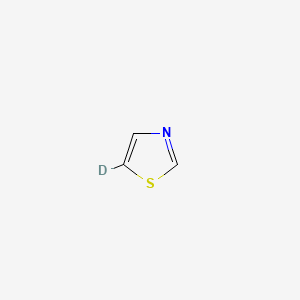
![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
